molecular formula C13H29NO2 B1670145 Decominol CAS No. 60812-35-3

Decominol

Cat. No. B1670145
CAS RN: 60812-35-3
M. Wt: 231.37 g/mol
InChI Key: GZIZSEZACLNKGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decominol is a bactericidal compound used in the cosmetic industry, developed by the French company Laboratoires Pharmascience . It’s particularly effective against gram-negative bacteria, especially Escherichia coli and Pseudomonas aeruginosa .


Molecular Structure Analysis

Decominol hydrochloride has the molecular formula C13H30ClNO2 . Its average mass is 267.836 Da and its monoisotopic mass is 267.196503 Da . The structure of organic compounds is crucial to their activity, and modern instruments for single-crystal X-ray diffraction (SC-XRD) analysis have evolved to analyze smaller crystals and deliver a structure more easily .


Physical And Chemical Properties Analysis

Decominol hydrochloride has a molecular formula of C13H30ClNO2, an average mass of 267.836 Da, and a monoisotopic mass of 267.196503 Da . The physical and chemical properties of a compound are essential to understand its function as a biomaterial .

Scientific Research Applications

Bactericidal and Fungicidal Activities

Decominol, identified as decyloxy-3-hydroxy-2-amino-1-propane hydrochloride, has been studied for its bactericidal properties. Research by Beerens et al. (1984) demonstrated that Decominol exhibits bactericidal activity at a concentration of 0.05%, with this concentration increasing in the presence of albumin-yeast extract mixture and hard water. However, at pH 5.0 and a 0.5% concentration, it is not bactericidal. The fungicidal activity of Decominol is weak at temperatures of 20 and 50 degrees Celsius, and it lacks sporicidal activity at 10%. In practical applications, such as in a meat-canning factory, Decominol at concentrations of 0.2% to 1.5% ensures satisfactory disinfection of properly cleansed surfaces and is useful for sterilizing circuits as an adjunct to heat's lethal action (Beerens et al., 1984).

Environmental Applications

The research did notyield specific results on Decominol's direct application in environmental contexts. However, the principles of microbial decolorization and degradation of dyes, as explored by Banat et al. (1996), can be tangentially related. They discuss the cost-effectiveness of microbial methods for removing pollutants from the environment, highlighting the importance of understanding chemical interactions in environmental management. While this does not directly involve Decominol, the underlying scientific principles of chemical interactions and microbial activities in environmental management could be relevant (Banat et al., 1996).

Chemical Analysis and Forensic Applications

The luminol reaction, chemically similar to compounds like Decominol, is extensively used in forensic science for detecting latent blood at crime scenes. Barni et al. (2007) reviewed the application of luminol chemiluminescence, emphasizing its importance in forensic science for over 40 years. This review provides insights into the reaction mechanism and operational use, including potential interferences and the effect on subsequent serological and DNA testing, which could be relevant for understanding similar chemical reactions involving compounds like Decominol (Barni et al., 2007).

properties

IUPAC Name

1-amino-3-decoxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H29NO2/c1-2-3-4-5-6-7-8-9-10-16-12-13(15)11-14/h13,15H,2-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZIZSEZACLNKGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOCC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048363
Record name Decominol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Decominol

CAS RN

60812-35-3
Record name Decominol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060812353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decominol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DECOMINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A3T9Z2TKX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Decominol
Reactant of Route 2
Reactant of Route 2
Decominol
Reactant of Route 3
Reactant of Route 3
Decominol
Reactant of Route 4
Reactant of Route 4
Decominol
Reactant of Route 5
Reactant of Route 5
Decominol
Reactant of Route 6
Decominol

Citations

For This Compound
8
Citations
H Beerens, C Romond, C Lepage, O Cerf… - Pathologie …, 1984 - europepmc.org
Decominol exhibits bactericidal activity in a concentration of 0.05%(NF T 72-151). This concentration is increased five-fold in the presence of an albumin-yeast extract mixture, and 2.5-…
Number of citations: 1 europepmc.org
MN Leclercq-Perlat, M Lalande - Journal of Food Engineering, 1994 - Elsevier
The cleanability and surface characteristics of various materials commonly used in the dairy industry were assessed by standardized methods. When surface topography was …
Number of citations: 100 www.sciencedirect.com
J Pfeifer, HG Kessler - Journal of food protection, 1995 - Elsevier
The heat resistance of Bacillus cereus ATCC 14579 spores enclosed between a silicone-rubber seal and a stainless-steel surface was determined in a temperature range from 90C to …
Number of citations: 7 www.sciencedirect.com
G Hill - Handbook of biocide and preservative use, 1995 - Springer
With the manufacture of cosmetics and toiletries on an industrial scale it became from the commercial point of view very important to maintain the integrity of the products released for …
Number of citations: 13 link.springer.com
MN Leclercq-Perlat, JP Tissier, T Benezech - Journal of food engineering, 1994 - Elsevier
The cleanability and surface characterization of 0·8-mm thickness bright annealed finish 304 L stainless steel were assessed by standardized methods. Cleanability was previously …
Number of citations: 16 www.sciencedirect.com
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow
M Lalande, JP Tissier, O Cerf, L Renard, M Moreau - Food engineering and process …, 1986
Number of citations: 2
O Cerf, M Lalande, JP Tissier, L Renard, M Moreau - 1986
Number of citations: 2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.